4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Overview
Description
4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol. It is known for its unique structure, which includes a piperazine ring substituted with ethyl and dioxo groups, linked to a benzoic acid moiety.
Mechanism of Action
Target of Action
The primary target of 4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is the bacterial cell wall. It is particularly effective against Pseudomonas bacterial infections, which are often resistant to other antibiotics .
Mode of Action
The compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall . This disruption in the cell wall structure leads to increased permeability, eventually causing cell death.
Biochemical Pathways
The compound interferes with the final step of cell wall synthesis, specifically the cross-linking of the peptidoglycan layer. This is achieved by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. The inhibition of PBPs leads to the cessation of cell wall synthesis, resulting in bacterial cell death .
Pharmacokinetics
They are widely distributed throughout the body, and excretion is primarily hepatic .
Result of Action
The result of the compound’s action is the death of the bacterial cell. By inhibiting cell wall synthesis, the compound causes the bacterial cell to become structurally compromised, leading to cell lysis and death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can reduce its effectiveness. The compound’s efficacy can be increased when used in combination with a beta-lactamase inhibitor, such as sulbactam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 4-aminobenzoate by reacting 4-amino benzoic acid with absolute ethanol in the presence of hydrochloric acid gas. This intermediate is then subjected to Paal–Knorr condensation with acetonyl acetone in glacial acetic acid to yield ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or alkyl chains to the aromatic ring.
Scientific Research Applications
4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- **®-[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetic acid
Cefoperazone: A cephalosporin antibiotic with a similar piperazine structure
Cefbuperazone: Another cephamycin antibiotic with structural similarities
Uniqueness
4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-15-7-8-16(13(18)12(15)17)9-10-3-5-11(6-4-10)14(19)20/h3-6H,2,7-9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYVTSZHCONIJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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